molecular formula C16H11BrClN3OS B11106442 4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11106442
M. Wt: 408.7 g/mol
InChI Key: MZDSMXWDEFHPEZ-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C17H12BrClN2OS It is characterized by the presence of a bromine atom, a chlorobenzyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiadiazole ring.

    Bromination: The bromine atom is introduced via an electrophilic substitution reaction using bromine or a brominating agent.

    Formation of the Benzamide: The final step involves the formation of the benzamide group by reacting the intermediate compound with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with new functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the thiadiazole ring plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(1H-tetrazol-1-yl)benzamide
  • 4-bromo-N-(4-phenyl-thiazol-2-yl)-benzamide
  • 4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]phenoxy}phenyl)benzamide

Uniqueness

4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both a thiadiazole ring and a chlorobenzyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11BrClN3OS

Molecular Weight

408.7 g/mol

IUPAC Name

4-bromo-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11BrClN3OS/c17-12-5-3-11(4-6-12)15(22)19-16-21-20-14(23-16)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22)

InChI Key

MZDSMXWDEFHPEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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